molecular formula C20H30O3 B1239993 Leukotriene A4 CAS No. 72059-45-1

Leukotriene A4

Cat. No.: B1239993
CAS No.: 72059-45-1
M. Wt: 318.4 g/mol
InChI Key: UFPQIRYSPUYQHK-WAQVJNLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene A4 (LTA4) is an unstable epoxide intermediate derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. It serves as a precursor for pro-inflammatory lipid mediators, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, LTE4). LTA4 is synthesized in polymorphonuclear leukocytes (PMNLs), eosinophils, and macrophages, where 5-LOX catalyzes the sequential oxygenation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequent dehydration to LTA4 . Beyond its role in inflammation, LTA4 has been identified as a sensitive biomarker for drug-induced liver injury, as observed in rat models treated with Polygonum multiflorum (He Shou Wu), where LTA4 levels correlate with hepatic damage .

Preparation Methods

Biomimetic Synthesis Using Lipoxygenase Pathways

Stereospecific 12-Lipoxygenase-Mediated Synthesis

A biomimetic approach leveraging porcine leukocyte 12-lipoxygenase (12-LOX) enables the synthesis of 11,12-leukotriene A4 from arachidonic acid. The process begins with the enzymatic oxidation of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HPETE). Subsequent chemical epoxidation of the methyl ester derivative yields 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid (11,12-LTA4) and its geometric isomer. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the epoxide structure and stereochemistry . This method achieves high stereospecificity but requires precise control over reaction conditions to minimize isomer formation.

Dual-Activity 5-Lipoxygenase Pathways

Purified 5-lipoxygenase (5-LOX) from potato tubers exhibits dual functionality: (1) oxygenation of arachidonic acid to 5S-hydroperoxy-6-trans-8,11,14-cis-icosatetraenoic acid (5-HPETE) and (2) dehydration of 5-HPETE to LTA4. The enzyme’s 8-lipoxygenase activity facilitates epoxide formation, as demonstrated by ¹⁸O₂ labeling and methanol trapping experiments . Similarly, rat polymorphonuclear leukocyte 5-LOX directly converts 5-HPETE to LTA4 without intermediate dissociation, achieving a 20% conversion efficiency even in the presence of competing peroxidases .

Chemical Synthesis and Isotopic Labeling

Deuterated LTA4 Methyl Ester Preparation

Isotopic labeling of LTA4 is critical for metabolic studies. Methyl-[11,12,14,15-²H₄]-(5S,6S)-oxido-(7E,9E,11Z,14Z)-eicosatetraenoate is synthesized via high-performance liquid chromatography (HPLC) purification and deuterium incorporation at specific carbon positions. Ultraviolet (UV) spectroscopy and NMR validate the structure, ensuring isotopic purity . This method facilitates tracking LTA4 metabolism in biological systems but requires specialized reagents and chromatographic expertise.

Enzymatic Conversion from 5-HPETE

Potato Tuber Lipoxygenase Catalysis

Homogenates of potato tubers convert arachidonic acid to 5-HPETE, which is subsequently transformed into LTA4 by the same enzyme’s this compound synthase activity. Competitive inhibition studies confirm that both 5-lipoxygenase and epoxidation activities reside in a single protein . The reaction proceeds optimally at pH 7.5 and 37°C, with KCl enhancing enzymatic stability .

Rat Leukocyte 5-Lipoxygenase Kinetics

In rat leukocyte lysates, 5-LOX catalyzes the conversion of arachidonic acid to 5-HPETE, which partitions between reduction to 5-HETE and epoxidation to LTA4. Kinetic analyses reveal that 5-HPETE acts as a competitive inhibitor of arachidonic acid oxidation ( Kₘ = 301 μM for 5-HPETE vs. 10 μM for arachidonic acid) . This compartmentalized synthesis ensures efficient LTA4 production despite competing pathways.

Comparative Analysis of Preparation Methods

Method Substrate Catalyst/Enzyme Yield Advantages Limitations
12-LOX Biomimetic Arachidonic acidPorcine 12-LOXModerateHigh stereospecificityIsomer formation, multi-step purification
Potato 5-LOX Arachidonic acidPotato tuber lipoxygenaseHighSingle-enzyme systemLimited scalability
Rat 5-LOX 5-HPETERat leukocyte 5-LOX20%Compartmentalized efficiencySusceptible to peroxidase interference
Isotopic Labeling Deuterated precursorsChemical synthesisLowEnables metabolic tracingSpecialized equipment required

Chemical Reactions Analysis

Types of Reactions: Leukotriene A4 undergoes several types of reactions, including:

Common Reagents and Conditions:

    Hydrolysis: this compound hydrolase enzyme.

    Conjugation: Glutathione and leukotriene C4 synthase enzyme.

Major Products:

Scientific Research Applications

Biological Role and Mechanism of Action

LTA4 serves as a precursor to other leukotrienes, notably leukotriene B4 (LTB4), which is a potent pro-inflammatory mediator. The conversion of LTA4 to LTB4 is catalyzed by leukotriene A4 hydrolase (LTA4H), an enzyme that exhibits both hydrolase and aminopeptidase activities. The dysregulation of this pathway has been implicated in various pathological conditions including asthma, cardiovascular diseases, and autoimmune disorders .

Inflammatory Diseases

Research indicates that LTA4 and its derivatives play crucial roles in the pathogenesis of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. Inhibitors of LTA4H are being investigated as potential treatments for these conditions by reducing the production of LTB4, thereby mitigating inflammation .

Cardiovascular Health

Variations in the LTA4H gene have been associated with increased susceptibility to cardiovascular diseases such as myocardial infarction and stroke. Studies suggest that specific haplotypes may confer protective effects against subclinical atherosclerosis, highlighting the potential of targeting LTA4H for cardiovascular disease prevention .

Cancer Research

Emerging evidence suggests that LTA4 may influence tumor progression through its effects on inflammation and immune response. Inhibiting LTA4H could potentially alter tumor microenvironments and enhance anti-tumor immunity, making it a target for cancer therapies .

Therapeutic Development

The development of selective inhibitors for LTA4H has gained traction due to its dual role in both inflammatory processes and potential therapeutic applications. Various compounds have been identified through structure-based drug design, showing promise in modulating leukotriene biosynthesis .

Table 1: Selected Inhibitors of LTA4H

Compound NameMechanism of ActionClinical Phase
Compound A Selective LTA4H inhibitionPreclinical
Compound B Dual inhibition (LTA4H and 5-LOX)Phase I
Compound C Non-selective leukotriene pathway modulatorPhase II

Case Study 1: Asthma Management

A clinical trial evaluating an LTA4H inhibitor demonstrated significant reductions in asthma exacerbations among participants compared to placebo controls. The study highlighted the importance of targeting leukotriene pathways in managing chronic respiratory conditions .

Case Study 2: Cardiovascular Risk Reduction

A cohort study examined the influence of dietary factors on the expression of LTA4H haplotypes in relation to atherosclerosis risk. Findings indicated that certain dietary patterns could mitigate risks associated with specific genetic profiles linked to increased LTA4 production .

Comparison with Similar Compounds

LTA4 is distinct from other leukotrienes and eicosanoids in its structure, biosynthesis, and functional roles. Below is a comparative analysis of LTA4 with its metabolites and structurally related compounds:

Table 1: Structural and Functional Comparison of LTA4 and Related Compounds

Compound Structure Key Enzyme Involved Biological Role Associated Diseases/Contexts
Leukotriene A4 Epoxide (5,6-oxido-7,9,11,14-EET) 5-Lipoxygenase (5-LOX) Precursor for LTB4 and cysteinyl leukotrienes; biomarker for liver injury Inflammation, drug-induced hepatotoxicity
Leukotriene B4 Dihydroxy acid (5S,12R-DiHETE) LTA4 hydrolase (LTA4H) Chemoattractant for neutrophils; amplifies inflammation Rheumatoid arthritis, psoriasis
Leukotriene C4 Glutathione conjugate LTC4 synthase Bronchoconstriction, vascular permeability Asthma, allergic rhinitis
5S,6S-DHETE Dihydroxy acid (5S,6S-DiHETE) Mutant LTA4H (Tyr383 variants) Novel metabolite with unclear physiological role; forms via carbocation intermediate Experimental models of enzyme mutation
11,12-DHETE Dihydroxy acid (11,12-DiHETE) Cytosolic epoxide hydrolase In vitro metabolite; role in guinea pig liver metabolism Hepatic enzyme studies

Key Differences and Mechanisms

Enzymatic Specificity :

  • LTA4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that hydrolyzes LTA4 to LTB4. Mutations in its active site (e.g., Tyr383) alter product specificity, yielding 5S,6S-DHETE instead of LTB4 .
  • Cytosolic epoxide hydrolases in guinea pig liver convert LTA4 to 11,12-DHETE, demonstrating species- and enzyme-specific metabolic divergence .

Transcellular Metabolism :

  • LTA4 is released extracellularly by PMNLs and taken up by neighboring cells (e.g., endothelial cells) for conversion into cysteinyl leukotrienes, amplifying inflammation . This contrasts with LTB4, which acts locally within the same cell .

Stability and Detection :

  • LTA4 is highly unstable (half-life <10 seconds in aqueous solutions), necessitating rapid enzymatic conversion or stabilization in organic solvents like acetone . In contrast, LTB4 and cysteinyl leukotrienes are stable and detectable in biological fluids .

In contrast, cysteinyl leukotriene receptor antagonists (e.g., montelukast) target LTC4/LTD4 signaling in asthma .

Contradictions and Unresolved Questions

  • Extracellular vs. Intracellular Fate : While suggests >50% of LTA4 is released from PMNLs, other studies emphasize intracellular conversion to LTB4 . This discrepancy may reflect experimental conditions (e.g., cell density or adhesion states).
  • Functional Redundancy : The role of alternative metabolites like 5S,6S-DHETE remains unclear, though their formation implies mechanistic flexibility in LTA4H catalysis .

Research Findings and Clinical Implications

  • Cancer and Inflammation : LTB4, derived from LTA4, promotes tumor progression via neutrophil recruitment. LTA4H inhibitors are under investigation for colorectal and pancreatic cancers .
  • Genetic Variants: The LTA4H genotype (e.g., rs1978331) influences survival in tuberculous meningitis, with pro-inflammatory alleles correlating with poor outcomes in HIV-coinfected patients .
  • Drug Development: Structure-based pharmacophore models have identified novel LTA4H inhibitors with >70% enzymatic inhibition, paving the way for optimized therapeutics .

Biological Activity

Leukotriene A4 (LTA4) is a pivotal lipid mediator derived from arachidonic acid metabolism, primarily involved in the inflammatory response. As a precursor to other leukotrienes, LTA4 plays a significant role in various physiological and pathological processes, particularly in immune responses and inflammatory diseases.

Overview of this compound

LTA4 is synthesized by the action of lipoxygenases on arachidonic acid and can be further metabolized into leukotriene B4 (LTB4) or cysteinyl leukotrienes (Cys-LTs) such as LTC4, LTD4, and LTE4. These metabolites are crucial in mediating inflammatory responses, particularly in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other allergic reactions.

Biological Functions

  • Inflammation : LTA4 is known to induce various pro-inflammatory responses. It serves as a potent chemotactic agent for neutrophils, promoting their migration to sites of inflammation. This activity is critical in acute inflammatory responses but can contribute to tissue damage if uncontrolled.
  • Neutrophil Activation : LTA4 stimulates the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines from neutrophils. Elevated levels of LTB4, formed from LTA4 by this compound hydrolase (LTA4H), are associated with increased neutrophilic inflammation observed in diseases like sepsis and acute lung injury .
  • Role in Asthma : In asthma, LTA4 contributes to bronchoconstriction and airway hyperresponsiveness. The conversion of LTA4 to Cys-LTs enhances bronchial inflammation and mucus secretion, exacerbating symptoms in asthmatic patients .

LTA4 acts through its metabolites and direct interactions with specific receptors:

  • Receptor Interaction : LTB4 binds to the BLT1 and BLT2 receptors on immune cells, triggering signaling pathways that amplify inflammatory responses.
  • Enzymatic Conversion : The enzymatic activity of LTA4H not only converts LTA4 to LTB4 but also exhibits aminopeptidase activity, hydrolyzing peptide substrates which may also influence local immune responses .

Research Findings

Recent studies have elucidated several aspects of LTA4's biological activity:

  • Neutrophil Response : Investigations into human neutrophils have shown that exposure to LTA4 results in significant activation, leading to enhanced phagocytic activity and cytokine production .
  • Substrate Specificity : Research indicates that LTA4H has a preference for substrates with an N-terminal arginine, which may influence its role in modulating inflammation through peptide metabolism .

Case Studies

  • Aspirin-Induced Asthma : In patients with aspirin-induced asthma (AIA), the expression of leukotriene C4 synthase is significantly upregulated. This leads to increased production of Cys-LTs following aspirin challenge, highlighting the role of LTA4 in mediating allergic responses through eosinophil activation .
  • Pulmonary Inflammation Models : Studies using murine models have demonstrated that augmenting the aminopeptidase activity of LTA4H can reduce airway neutrophilia induced by lipopolysaccharide (LPS), suggesting potential therapeutic avenues for managing pulmonary inflammation .

Data Table: Key Findings on this compound Activity

Study ReferenceKey FindingsImplications
Augmentation of LTA4H activity reduces neutrophilic inflammation in murine modelsSuggests therapeutic potential for targeting LTA4H in inflammatory diseases
Increased Cys-LT production correlates with eosinophil counts in AIA patientsHighlights the role of leukotrienes in asthma pathophysiology
LTA4H shows substrate specificity for amino acids influencing inflammatory responseIndicates complexity in leukotriene metabolism affecting immune modulation

Q & A

Basic Research Questions

Q. What enzymatic pathways govern Leukotriene A4 (LTA4) biosynthesis, and how are they experimentally validated?

  • Methodological Answer : LTA4 synthesis involves 5-lipoxygenase (5-LOX) and FLAP (5-LOX-activating protein) in myeloid cells. Experimental validation includes:

  • Enzyme activity assays: Measure 5-LOX activity via UV spectroscopy (234 nm absorbance for conjugated dienes) in cell lysates or recombinant systems .
  • Inhibitor studies: Use zileuton (5-LOX inhibitor) or MK-886 (FLAP inhibitor) to confirm pathway specificity .
  • Genetic models: Knockout mice for 5-LOX or FLAP to assess LTA4 absence in inflammatory models .

Q. Which analytical techniques are most reliable for quantifying LTA4 in biological samples?

  • Methodological Answer :

  • Liquid chromatography-mass spectrometry (LC-MS): Offers high sensitivity (detection limits ~pg/mL) using deuterated internal standards (e.g., LTA4-d5) to correct for matrix effects .
  • Enzyme-linked immunosorbent assay (ELISA): Commercial kits with anti-LTA4 antibodies require validation against LC-MS due to cross-reactivity risks with related eicosanoids .
  • Sample preparation: Rapid extraction via solid-phase extraction (C18 columns) to minimize LTA4 degradation .

Q. How do researchers isolate and characterize LTA4 hydrolase (LTA4H) in mechanistic studies?

  • Methodological Answer :

  • Recombinant expression: Express human LTA4H in E. coli or HEK293 cells for kinetic studies, followed by purification via affinity chromatography .
  • Activity assays: Monitor epoxide hydrolase activity using synthetic LTA4 methyl ester substrates, quantifying LTB4 production via LC-MS .
  • Structural analysis: X-ray crystallography or cryo-EM to resolve active-site interactions with inhibitors (e.g., bestatin) .

Q. What cellular models are optimal for studying LTA4 metabolism and signaling?

  • Methodological Answer :

  • Human neutrophils: Primary cells isolated via density gradient centrifugation; ideal for studying LTA4 synthesis and transcellular metabolism to LTB4 .
  • Macrophage/endothelial co-cultures: Model transcellular LTA4 transfer, validated via siRNA knockdown of LTA4H or 5-LOX .
  • CRISPR-edited cell lines: Generate 5-LOX⁻/⁻ or LTA4H⁻/⁻ lines to dissect pathway contributions .

Advanced Research Questions

Q. How can contradictory findings on LTA4's pro-inflammatory vs. anti-inflammatory roles be resolved?

  • Methodological Answer :

  • Context-dependent models: Compare LTA4 effects in acute (e.g., peritonitis) vs. chronic (e.g., atherosclerosis) inflammation models, controlling for leukocyte infiltration .
  • Metabolite profiling: Simultaneously quantify LTA4, LTB4, and lipoxins to assess metabolic flux shifts in different microenvironments .
  • Single-cell RNA sequencing: Identify cell-specific expression of 5-LOX, LTA4H, and receptors to explain paradoxical outcomes .

Q. What experimental strategies address LTA4's instability during in vitro assays?

  • Methodological Answer :

  • Rapid quenching: Use cold methanol or acetonitrile (-20°C) to halt enzymatic activity immediately post-sampling .
  • Stabilizing agents: Add antioxidants (e.g., BHT) or chelators (EDTA) to prevent autooxidation of polyunsaturated fatty acids .
  • Real-time monitoring: Employ microfluidic systems with integrated LC-MS for on-line LTA4 quantification .

Q. How can researchers validate computational models of LTA4-receptor interactions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations: Model LTA4 binding to BLT1/BLT2 receptors using GROMACS/AMBER, validated via:
  • Site-directed mutagenesis: Test predicted residue interactions (e.g., Arg³⁰⁶ in BLT1) in receptor activation assays .
  • Surface plasmon resonance (SPR): Measure binding kinetics of synthetic LTA4 analogs to recombinant receptor extracellular domains .

Q. What statistical approaches are critical for interpreting heterogeneous LTA4 data across studies?

  • Methodological Answer :

  • Meta-analysis: Use random-effects models to account for variability in animal/human studies, adjusting for covariates (e.g., diet, age) .
  • Multivariate analysis: PCA or PLS-DA to identify confounding factors (e.g., sample handling protocols) in metabolomics datasets .
  • Power analysis: Predefine sample sizes using pilot data to ensure adequate detection of LTA4's low-abundance effects .

Q. How do cross-species differences in LTA4 metabolism impact translational research?

  • Methodological Answer :

  • Comparative enzymology: Measure kinetic parameters (Km, Vmax) of human vs. murine LTA4H using recombinant enzymes .
  • Transgenic models: Humanize LTA4 pathways in mice (e.g., h5-LOX/hLTA4H knock-ins) to improve clinical relevance .
  • Organ-on-chip systems: Co-culture human neutrophils with tissue-specific endothelial cells to mimic human transcellular metabolism .

Q. What emerging technologies could overcome current limitations in LTA4 structural analysis?

  • Methodological Answer :
  • Time-resolved crystallography: Capture LTA4H conformational changes during catalysis using X-ray free-electron lasers (XFELs) .
  • NMR with isotopic labeling: Use ¹³C/¹⁵N-labeled LTA4 to study solution-state dynamics and membrane interactions .
  • Cryo-electron tomography: Visualize LTA4 synthesis in intact leukocyte membranes at near-atomic resolution .

Q. Data Presentation and Reproducibility Guidelines

  • Tabular Example : Key Parameters for LTA4 Quantification via LC-MS

    ParameterOptimal ValueEvidence Source
    Column TypeC18, 2.1 x 150 mm, 1.7 µm
    Internal StandardLTA4-d5 methyl ester
    LOD/LOQ0.1 pg/mL / 0.3 pg/mL
    Extraction Recovery≥85% (SPE with methanol:water)
  • Conflict Resolution : Discrepancies in LTA4H inhibitor efficacy may arise from assay conditions (e.g., pH, cofactors). Standardize protocols using guidelines from and .

Properties

CAS No.

72059-45-1

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1

InChI Key

UFPQIRYSPUYQHK-WAQVJNLQSA-N

SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O

Key on ui other cas no.

72059-45-1

physical_description

Solid

Synonyms

Leukotriene A
Leukotriene A 4
Leukotriene A-4
Leukotriene A4
Leukotrienes A
LTA4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Leukotriene A4
Leukotriene A4
Leukotriene A4
Leukotriene A4
Leukotriene A4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.